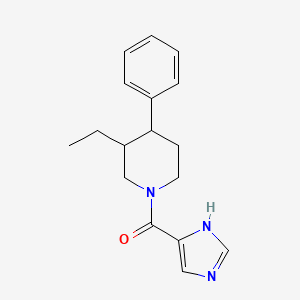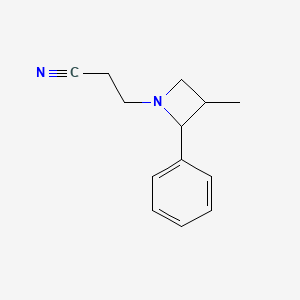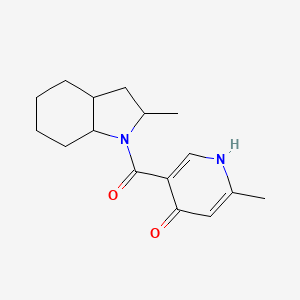
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone, commonly known as EPPIM, is a synthetic compound that belongs to the class of piperidine derivatives. EPPIM has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of EPPIM is not fully understood. However, studies have suggested that the compound acts as a modulator of GABAergic and glutamatergic neurotransmission. EPPIM has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to a reduction in neuronal excitability and increased inhibition.
Biochemical and Physiological Effects:
EPPIM has been shown to have several biochemical and physiological effects. Studies have demonstrated that the compound can increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. EPPIM has also been shown to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory properties. Additionally, EPPIM has been shown to increase the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPIM has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. EPPIM has also been shown to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of EPPIM is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on EPPIM. One potential avenue is the development of EPPIM derivatives with improved pharmacological properties. Another area of interest is the investigation of EPPIM's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neuronal function.
Conclusion:
In conclusion, EPPIM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound's pharmacological properties, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of extensive research. EPPIM has several potential future directions, including the development of derivatives with improved pharmacological properties and investigation of its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
EPPIM can be synthesized through the reaction between 3-ethyl-4-phenylpiperidine and 1H-imidazole-5-carboxaldehyde. The reaction is carried out in the presence of a catalyst, typically p-toluenesulfonic acid, and a solvent, such as dichloromethane or ethanol. The resulting product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
EPPIM has been the subject of extensive research due to its potential applications in medicinal chemistry. Several studies have investigated the compound's pharmacological properties, including its activity as an analgesic, anticonvulsant, and anxiolytic agent. EPPIM has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(3-ethyl-4-phenylpiperidin-1-yl)-(1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-13-11-20(17(21)16-10-18-12-19-16)9-8-15(13)14-6-4-3-5-7-14/h3-7,10,12-13,15H,2,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWTIAZTQQTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)


![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)
![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

